molecular formula C16H25N3O3 B2424425 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one CAS No. 2361669-86-3

4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one

Cat. No. B2424425
CAS RN: 2361669-86-3
M. Wt: 307.394
InChI Key: YGQYFTCQZLEMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one, also known as PPC, is a synthetic compound that has been studied for its potential use in scientific research. PPC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.

Mechanism of Action

The mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is still being explored, but it is thought to involve the inhibition of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one may increase the levels of these neurotransmitters in the brain, leading to its observed effects on dopamine release.
Biochemical and Physiological Effects:
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one has also been shown to have an effect on the release of other neurotransmitters such as acetylcholine and glutamate. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one has also been shown to have an effect on the activity of certain ion channels in the brain, which may contribute to its observed effects on neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one in lab experiments is its specificity for MAO inhibition. Unlike other compounds that may have off-target effects, 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one has been shown to specifically inhibit the activity of MAO. This makes it a useful tool for studying the role of MAO in various physiological processes. However, one limitation of using 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is its relatively low potency compared to other MAO inhibitors. This may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one. One area of research that has been explored is the use of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one as a potential treatment for addiction and other dopamine-related disorders. Another area of research that has been explored is the use of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one as a tool for studying the role of MAO in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one and its potential applications in other areas of research.

Synthesis Methods

4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is synthesized through a multistep process that involves the reaction of piperidine with acryloyl chloride to form N-acryloylpiperidine. This compound is then reacted with propylpiperazine to form 4-(1-prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one. The synthesis of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is a complex process that requires careful attention to detail and precision in order to achieve high yields.

Scientific Research Applications

4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one has been studied for its potential use in a variety of scientific research applications. One area of research that has explored the use of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is in the field of neuroscience. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one has been shown to have an effect on the release of dopamine in the brain, which is a neurotransmitter that plays a role in reward and motivation. This makes 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one a potential tool for studying the mechanisms of addiction and other dopamine-related disorders.

properties

IUPAC Name

4-(1-prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-3-5-13-15(21)17-8-11-19(13)16(22)12-6-9-18(10-7-12)14(20)4-2/h4,12-13H,2-3,5-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQYFTCQZLEMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NCCN1C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.